Tigloylgomisin H

Descripción general

Descripción

Tigloylgomisin H es un lignano aislado de los frutos de Schisandra chinensis. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, particularmente en la prevención y el tratamiento del cáncer de hígado. This compound funciona como un inductor monofuncional que regula positivamente de forma específica las enzimas de desintoxicación de fase II a través de la vía del factor 2 relacionado con NF-E2 (Nrf2)-elemento de respuesta antioxidante (ARE) .

Aplicaciones Científicas De Investigación

Química

En química, Tigloylgomisin H se estudia por sus propiedades estructurales únicas y su potencial como precursor para sintetizar otros compuestos bioactivos.

Biología

Biológicamente, this compound es significativa por su capacidad de inducir la actividad de la reductasa de quinona, que desempeña un papel en los procesos de desintoxicación en las células .

Medicina

Médicamente, this compound se está explorando por su potencial en la prevención del cáncer, particularmente el cáncer de hígado, debido a su capacidad de regular positivamente las enzimas de desintoxicación a través de la vía Nrf2-ARE .

Industria

En el sector industrial, this compound se utiliza en el desarrollo de productos y suplementos de salud naturales, aprovechando sus propiedades antioxidantes.

Mecanismo De Acción

Tigloylgomisin H ejerce sus efectos principalmente a través de la vía Nrf2-ARE. Activa Nrf2, un factor de transcripción que se une al ARE en la región promotora de las enzimas de desintoxicación de fase II como la quinona reductasa 1 de NAD(P)H (NQO1). Esta activación conduce a la regulación positiva de estas enzimas, mejorando la capacidad de la célula para desintoxicar sustancias nocivas .

Análisis Bioquímico

Biochemical Properties

Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .

Cellular Effects

In Hepa1c1c7 mouse hepatocarcinoma cells, this compound influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .

Metabolic Pathways

This compound is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tigloylgomisin H implica varios pasos, comenzando desde precursores naturales. Un método común incluye la esterificación de gomisin H con ácido tiglílico. La reacción normalmente requiere un catalizador como el ácido sulfúrico y se lleva a cabo bajo condiciones de reflujo para asegurar la esterificación completa.

Métodos de producción industrial

La producción industrial de this compound a menudo implica la extracción de los frutos de Schisandra chinensis, seguida de procesos de purificación como la cromatografía en columna. El proceso de extracción puede utilizar disolventes como etanol o metanol para aislar los compuestos lignanos, que luego se purifican aún más para obtener this compound en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

Tigloylgomisin H experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, particularmente en el grupo funcional éster.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como los iones hidróxido en condiciones acuosas.

Principales productos formados

Oxidación: Derivados oxidados de this compound.

Reducción: Formas reducidas del grupo éster, potencialmente conduciendo a derivados alcohólicos.

Sustitución: Ésteres sustituidos u otros derivados funcionalizados.

Comparación Con Compuestos Similares

Compuestos similares

- Gomisin A

- Gomisin N

- Schisandrin B

Singularidad

Tigloylgomisin H es único entre estos compuestos debido a su capacidad específica de inducir la actividad de la reductasa de quinona y su potente activación de la vía Nrf2-ARE. Si bien otros lignanos de Schisandra chinensis también exhiben propiedades bioactivas, las interacciones moleculares y las vías específicas de this compound lo hacen particularmente valioso para la investigación en la prevención del cáncer y la desintoxicación .

Actividad Biológica

Tigloylgomisin H, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities, particularly in the context of liver protection and potential anticancer properties. This article reviews the biological activity of this compound, highlighting key findings from recent research, including its mechanisms of action, therapeutic potential, and relevant case studies.

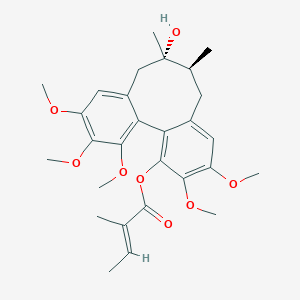

Chemical Structure and Isolation

This compound is one of the several active compounds isolated from Schisandra chinensis. The compound's structure can be characterized as follows:

- Chemical Formula : C₁₈H₁₈O₄

- CAS Number : 66069-55-4

Isolation techniques often involve silica gel column chromatography and high-performance liquid chromatography (HPLC), which allow for the purification of this compound alongside other lignans such as schisandrin and gomisin G .

1. Hepatoprotective Effects

This compound has been identified as a potential hepatoprotective agent. Research indicates that it significantly enhances the activity of quinone reductase (QR), an enzyme involved in detoxifying harmful compounds in the liver. This induction suggests a protective mechanism against liver damage, particularly in conditions like hepatotoxicity induced by chemicals or alcohol .

Table 1: Hepatoprotective Activity of this compound

| Compound | Mechanism of Action | Effect on QR Activity |

|---|---|---|

| This compound | Induces quinone reductase | Significant increase |

| Schisandrin B | Antioxidant properties | Moderate increase |

| Schisandrol B | Liver regeneration | Minor increase |

2. Anticancer Properties

This compound has shown promise as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including liver cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest, which are critical for cancer treatment .

Case Study: Anticancer Activity

In a study examining the effects of this compound on liver cancer cells (HepG2), researchers observed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was noted.

- Apoptosis Induction : Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : By scavenging free radicals, this compound reduces oxidative stress, which is a contributing factor in liver damage and cancer progression.

- Enzyme Modulation : It enhances the activity of detoxifying enzymes like QR, facilitating the elimination of toxic metabolites.

- Cell Cycle Regulation : The compound influences cell cycle checkpoints, leading to inhibited proliferation in cancer cells.

Propiedades

IUPAC Name |

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-QEEHVONISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66069-55-4 | |

| Record name | Tigloylgomisin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGLOYLGOMISIN H | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Tigloylgomisin H and where is it found?

A1: this compound (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].

Q2: What are the reported biological activities of this compound?

A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].

Q3: How does this compound exert its potential cancer-preventive effects?

A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].

Q4: Can this compound induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?

A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].

Q5: Has this compound's ability to induce ARE-mediated gene expression been observed in human cells?

A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].

Q6: How is this compound usually extracted and isolated from Schisandra chinensis?

A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].

Q7: What analytical methods are used to identify and quantify this compound?

A7: Several analytical techniques are employed for TGH analysis, including:

- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].

- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].

- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].

Q8: What are the challenges associated with analyzing this compound and other lignans?

A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].

Q9: Has the pharmacokinetics of this compound been investigated?

A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.

Q10: How does the content of this compound vary in different parts of the Schisandra chinensis plant?

A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.

Q11: Can fermentation affect the content of this compound in Omija beverages?

A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].

Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?

A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].

Q13: Are there any studies investigating the use of polymeric resins for enhancing this compound production in plant cell cultures?

A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.